Dehydroilludin M

Description

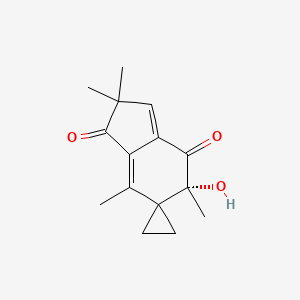

Structure

2D Structure

3D Structure

Properties

CAS No. |

28282-65-7 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(5'R)-5'-hydroxy-2',2',5',7'-tetramethylspiro[cyclopropane-1,6'-indene]-1',4'-dione |

InChI |

InChI=1S/C15H18O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,18H,5-6H2,1-4H3/t14-/m0/s1 |

InChI Key |

PFURRCFDDZMGLA-AWEZNQCLSA-N |

SMILES |

CC1=C2C(=CC(C2=O)(C)C)C(=O)C(C13CC3)(C)O |

Isomeric SMILES |

CC1=C2C(=CC(C2=O)(C)C)C(=O)[C@](C13CC3)(C)O |

Canonical SMILES |

CC1=C2C(=CC(C2=O)(C)C)C(=O)C(C13CC3)(C)O |

Other CAS No. |

34536-05-5 |

Synonyms |

dehydroilludin M |

Origin of Product |

United States |

Isolation and Biosynthetic Pathways

Biotransformation from Illudin M to Dehydroilludin M

Enzymatic Pathways and Oxidation Mechanisms

The journey to this compound begins with the biosynthesis of its natural precursor, Illudin M, a process that originates from the universal sesquiterpene building block, farnesyl pyrophosphate (FPP). cjnmcpu.comresearchgate.netnih.gov The construction of the characteristic illudane (B1247565) skeleton is a multi-step enzymatic process.

The initial and critical step is the cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases or cyclases. Specifically, enzymes named protoilludene synthases, such as Omp6 and Omp7 found in the mushroom Omphalotus olearius, are responsible for this transformation. cjnmcpu.comnih.gov These enzymes catalyze a 1,11-ring closure of FPP to form a transient, highly reactive intermediate known as a humulyl cation. cjnmcpu.commdpi.comresearchgate.netnih.gov This intermediate then undergoes further intricate cyclization steps to produce the core structure of the illudane family, Δ6-protoilludene. cjnmcpu.comnih.govresearchgate.net

Following the formation of the protoilludane scaffold, a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). cjnmcpu.commdpi.com CYPs are a versatile superfamily of heme-containing enzymes that play a crucial role in the biosynthesis of many natural products by performing regio- and stereoselective oxidation reactions, such as hydroxylations. mdpi.commdpi.comfrontiersin.org In the biosynthesis of Illudin M, these P450 enzymes are responsible for adding hydroxyl groups to the protoilludane intermediate, leading to the final structure of Illudin M. cjnmcpu.com

While these enzymatic oxidations are key to forming Illudin M, this compound itself is typically synthesized in a laboratory setting. The established method involves the oxidation of the secondary hydroxyl group of Illudin M to a ketone. This transformation is commonly achieved using the chemical reagent pyridinium (B92312) dichromate (PDC). researchgate.netresearchgate.net This specific oxidation is what structurally differentiates this compound from its parent compound.

Proposed Metabolic Intermediates

The biosynthetic pathway leading to Illudin M, the immediate precursor of this compound, involves several key metabolic intermediates. The assembly of this complex molecule is a stepwise process, and the identification of these intermediates provides crucial insight into the enzymatic reactions at play.

The foundational precursor for all illudane-type sesquiterpenoids is farnesyl pyrophosphate (FPP) . cjnmcpu.comnih.gov FPP itself is synthesized via the mevalonate (B85504) pathway and serves as the starting point for a vast array of terpenoid compounds. researchgate.netresearchgate.net

The first committed step towards the illudane skeleton involves the enzymatic cyclization of FPP. This reaction proceeds through a proposed humulyl cation intermediate. cjnmcpu.commdpi.comresearchgate.net This highly reactive carbocation is the product of the initial 1,11-ring closure of FPP and is a common branching point in the biosynthesis of various cyclic sesquiterpenes. mdpi.comnih.gov

From the humulyl cation, further enzymatic cyclization and rearrangements lead to the formation of Δ6-protoilludene . cjnmcpu.comnih.gov This hydrocarbon is considered the first stable intermediate possessing the core protoilludane framework and is the direct precursor that undergoes subsequent oxidative tailoring by enzymes like cytochrome P450s to become Illudin M. cjnmcpu.comresearchgate.net The existence of other natural products with a protoilludane skeleton, such as illudol, lends strong support to the role of this compound as a key intermediate. capes.gov.br

Table 1: Proposed Metabolic Intermediates in the Biosynthesis of Illudin M

| Intermediate Name | Precursor | Role in Pathway |

|---|---|---|

| Farnesyl Pyrophosphate (FPP) | Mevalonate Pathway Products | Universal C15 precursor for sesquiterpene biosynthesis. cjnmcpu.comnih.gov |

| Humulyl Cation | Farnesyl Pyrophosphate | Transient carbocation intermediate formed after initial 1,11-cyclization. cjnmcpu.comresearchgate.netnih.gov |

Chemical Synthesis and Structural Modifications

Design and Synthesis of Dehydroilludin M Analogs and Derivatives

The development of this compound analogs and derivatives has been driven by the need to harness its cytotoxic potential while mitigating toxicity issues observed in related natural products like illudin S and M.

Studies have demonstrated that the fused cyclopentane (B165970) ring system, characteristic of illudins, is not strictly required for antitumor activity. Research by Kinder and colleagues has focused on the synthesis of bicyclic analogs of this compound. These efforts have shown that certain bicyclic illudin analogs can exhibit greater potency in vitro against human tumor cells compared to the parent compounds acs.orgacs.orgtandfonline.comtandfonline.com. The synthesis of these bicyclic structures often involves sophisticated cycloaddition reactions, such as those utilizing carbonyl ylides, to construct the core ring systems tandfonline.comtandfonline.comtandfonline.com. These studies indicate that modifications to the ring system can lead to compounds with altered reactivity and potentially improved biological profiles.

Isothis compound is a closely related compound to this compound, and its synthesis has also been explored. One reported synthetic approach involves the use of carbonyl ylid 1,3-dipolar cycloaddition products, which are subsequently elaborated through reactions such as an unusual PCC-mediated double oxidation researchgate.netacs.org. This work contributes to the understanding of sesquiterpene synthesis by employing key cycloaddition strategies to assemble the complex molecular framework.

A significant advancement in the field has been the development of acylfulvene (B1200177) (AF) derivatives, including hydroxymethylacylfulvene (HMAF), also known as Irofulven (B1672183) nih.govresearchgate.netnih.govcancernetwork.com. These compounds are semisynthetic derivatives of illudin S and possess significantly improved in vivo efficacy and reduced toxicity compared to the parent illudins nih.govtandfonline.comresearchgate.net. Acylfulvenes are characterized by an unsaturated five-membered ring system, forming a fulvene, and are often acylated. Their cytotoxic activity is primarily attributed to DNA alkylation and the inhibition of key cellular enzymes like glutathione (B108866) reductase and thioredoxin reductase nih.govfrontiersin.org. HMAF, in particular, has undergone clinical trials as an anticancer agent nih.govcancernetwork.comresearchgate.net. The synthesis of these derivatives often involves modifications to the illudin core structure, such as oxidation and the introduction of functional groups, aiming to optimize their pharmacological properties researchgate.net.

Stereoselective Synthesis and Enantiomeric Purity

The biological activity of complex molecules like this compound and its analogs is often highly dependent on their stereochemistry. Therefore, stereoselective synthesis and the accurate determination of enantiomeric purity are critical aspects of their preparation.

Achieving high enantiomeric purity in the synthesis of these compounds requires sophisticated stereocontrolled reactions nih.govresearchgate.netcas.cn. Various strategies are employed, including the use of chiral auxiliaries, asymmetric catalysis, and chiral starting materials clockss.orgtcichemicals.comnih.gov. For example, enantioselective total synthesis of acylfulvene derivatives has been reported scilit.com.

The determination of enantiomeric excess (ee) is crucial for characterizing synthetic products. Common methods include:

Chiral High-Performance Liquid Chromatography (HPLC): Utilizing columns with chiral stationary phases allows for the separation of enantiomers, enabling the quantification of their ratio tcichemicals.comnih.govlibretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing chiral shift reagents or chiral solvents can differentiate between enantiomers by inducing distinct chemical shifts, allowing for the determination of their relative amounts tcichemicals.comlibretexts.org.

Derivatization with Chiral Auxiliaries: Reacting the racemic mixture with an enantiomerically pure chiral auxiliary forms diastereomers, which can then be separated by standard chromatographic techniques (e.g., HPLC) tcichemicals.comlibretexts.org.

These methods are essential for confirming the stereochemical integrity of synthesized this compound analogs and derivatives, ensuring that the desired stereoisomer is obtained with high purity.

Compound List

this compound

Isothis compound

Acylfulvene (AF)

Hydroxymethylacylfulvene (HMAF) / Irofulven

Illudin M

Illudin S

UMAF (HydroxyureaMethylAcylfulvene)

This ongoing research into the synthesis and modification of this compound and its derivatives continues to yield valuable insights into the development of novel therapeutic agents.

Mechanistic Elucidation of Biological Activity Preclinical Focus

Cellular and Molecular Mechanisms of Action

The cytotoxic effects of Dehydroilludin M are largely attributed to its ability to covalently modify biological macromolecules, particularly DNA and proteins containing thiol groups. These modifications disrupt critical cellular processes, including DNA replication and repair, and interfere with cellular redox homeostasis.

DNA Alkylation and Adduct Formation

This compound, like other acylfulvenes (AFs), acts as a DNA alkylating agent. Its mechanism involves an initial acid-catalyzed conjugate addition, followed by an SN1' alkylation of the cyclopropane (B1198618) ring by DNA nucleophiles. This process leads to the formation of DNA adducts, which distort the DNA structure and impede essential cellular functions.

Acylfulvenes, including this compound, demonstrate a preference for alkylating purine (B94841) bases within the DNA structure. Studies indicate that these compounds primarily interact with DNA in the minor groove. The predominant adducts are formed at the N3 position of adenine (B156593) (dA), with minor adducts also observed at the N3 and N7 positions of guanine (B1146940) (dG).

| Target Base | Position of Alkylation | Adduct Type | Relative Abundance |

| Adenine | N3 | Major | Predominant |

| Guanine | N3 | Minor | Present |

| Guanine | N7 | Minor | Present |

Table 1: Specificity of DNA Adduct Formation by Acylfulvenes (including this compound)

The formation of DNA adducts by this compound significantly disrupts DNA replication and repair pathways. Within minutes of cellular uptake, this compound can inhibit DNA synthesis. The alkylation of DNA bases can lead to depurination and subsequent DNA strand breaks. These lesions interfere with the progression of DNA replication forks and can stall transcription. The disruption of these fundamental processes contributes to cell cycle arrest and ultimately triggers apoptotic cell death.

The cellular response to DNA damage induced by this compound critically involves specific DNA repair enzymes. Notably, the repair of illudin-induced DNA damage is dependent on the activity of ERCC2 (also known as XPD) and ERCC3 (also known as XPB) DNA helicases, which are integral components of the Transcription Factor II H (TFIIH) complex.

Cellular susceptibility studies have revealed that cell lines deficient in ERCC2 or ERCC3 exhibit a heightened sensitivity to this compound and other illudins. This contrasts with their response to other DNA-damaging agents, where such deficiencies might confer less sensitivity. The critical role of ERCC2 and ERCC3 in repairing this compound-induced lesions suggests that impaired function of these helicases can significantly enhance the compound's cytotoxicity. The fact that ERCC2/XPD and ERCC3/XPB are also part of the TFIIH transcription complex may further explain the rapid inhibition of DNA synthesis observed shortly after cellular exposure to these compounds.

| DNA Repair Enzyme | Associated Complex | Role in DNA Repair | Sensitivity of Deficient Cells to this compound |

| ERCC2 (XPD) | TFIIH | DNA Helicase | Highly Sensitive |

| ERCC3 (XPB) | TFIIH | DNA Helicase | Highly Sensitive |

Table 2: Role of ERCC2 and ERCC3 DNA Helicases in this compound Sensitivity

Interaction with Cellular Thiols

This compound and related acylfulvenes exhibit reactivity with cellular thiols, particularly under slightly acidic conditions. While the reactivity of some acylfulvenes with glutathione (B108866) (GSH) is limited at physiological pH (7.4), compounds like Illudin M show ready reactivity with GSH. Under more acidic conditions, this compound can react with thiols such as cysteine and glutathione. This reactivity is often characterized as a hetero-Michael addition.

Role of the Spiro-Cyclopropane and α,β-Unsaturated Ketone Moieties as Bis-Electrophiles

The chemical architecture of this compound features critical functional groups that are central to its biological activity. Specifically, the presence of a spiro-cyclopropane ring and an α,β-unsaturated ketone moiety within its sesquiterpene skeleton confers upon it the properties of a bis-electrophile researchgate.netarkat-usa.orgresearchgate.netyoutube.com. These electrophilic centers are understood to be responsible for its ability to cause DNA damage, likely through alkylation researchgate.netresearchgate.net. The α,β-unsaturated ketone is known to undergo hetero-Michael addition reactions with thiols, a process that can lead to the formation of an unstable intermediate. Subsequent reactions, such as the loss of a tertiary hydroxyl group and the opening of the cyclopropane ring, can result in a stable aromatic product, underscoring the compound's reactivity with biological nucleophiles researchgate.netnih.gov. This inherent reactivity with critical cellular components, particularly thiols found in proteins and small molecules like glutathione, is a key aspect of its cytotoxic mechanism researchgate.netnih.gov.

Enzyme Inhibition Profiles

This compound and related acylfulvene (B1200177) analogs interact with key cellular enzymes involved in redox homeostasis and cellular defense.

Glutathione reductase (GR) is a critical enzyme responsible for maintaining the cellular redox balance by catalyzing the reduction of oxidized glutathione (GSSG) to its reduced form (GSH) nih.govscbt.comwikipedia.org. This process is vital for protecting cells against oxidative stress. Research indicates that while the parent compound, Illudin S, did not exhibit significant inhibition of GR activity even at high concentrations (up to 2 mM), acylfulvene analogs, including this compound, demonstrated concentration-dependent inhibitory activity nih.govnih.gov. These analogs were found to possess micromolar IC50 values for GR inhibition, suggesting a direct interaction with the enzyme nih.govnih.gov. The mechanism of inhibition appears to involve reversible binding for some acylfulvenes and irreversible binding for others, potentially forming adducts with active site cysteines nih.gov.

| Compound | Glutathione Reductase (GR) Inhibition |

| Illudin S | No inhibition observed (up to 2 mM) |

| Acylfulvene Analogues | Exhibited concentration-dependent inhibition with micromolar IC50s |

The thioredoxin reductase (TrxR) system plays a crucial role in cellular redox homeostasis, similar to the glutathione system nih.govmdpi.com. Cysteine thiol groups within TrxR are vital for its function and are implicated in cellular defense against oxidative stress and the regulation of signaling pathways nih.gov. While specific studies detailing this compound's direct inhibition of TrxR are not extensively detailed in the provided literature, its known reactivity with thiols suggests a potential for interaction with TrxR. TrxR inhibitors, in general, are recognized for their potential as anticancer agents, as they can disrupt redox balance and lead to increased reactive oxygen species (ROS) mdpi.comnih.govfrontiersin.org. For instance, auranofin, a known TrxR inhibitor, functions by irreversibly modifying the selenocysteine (B57510) residue of TrxR, leading to disulfide stress and cell death mdpi.comnih.gov.

Modulation of Cellular Signaling Pathways

Information regarding the specific modulation of cellular signaling pathways by this compound is not comprehensively detailed in the provided research snippets. While general studies on natural products highlight their ability to affect pathways such as NF-κB, MAPK, Wnt, and others to induce cell death researchgate.net, and specific research has explored the impact of other agents on pathways like EGFR and mTOR in glioblastoma nih.gov, direct evidence linking this compound to specific signaling cascade modulation remains limited in these sources.

Distinct Cytotoxicity Mechanisms Compared to Conventional Agents

This compound exhibits a mechanism of cytotoxicity that distinguishes it from many conventional chemotherapeutic agents. While it shares the characteristic of alkylating biological targets, including DNA, which is common to some anticancer drugs, its interaction with DNA and subsequent repair processes are unique researchgate.netscispace.com. The repair of DNA damage induced by illudins, unlike that caused by agents such as mitomycin C or cisplatin (B142131), necessitates the involvement of specific DNA helicase repair enzymes (ERCC2/XPD and ERCC3/XPB), which are also components of the TFIIH transcription complex researchgate.net. This requirement may explain the preferential inhibition of DNA synthesis observed with illudins researchgate.net. Furthermore, acylfulvenes, including this compound, have demonstrated the ability to retain cytotoxic activity against a broad spectrum of multidrug-resistant (MDR) tumor cell phenotypes, a property not universally shared by conventional agents scispace.comresearchgate.net. The cytotoxic effects are also associated with bioactivation to electrophilic intermediates and can involve inhibition of DNA synthesis, S-phase blockage, and the induction of apoptotic cell death researchgate.netresearchgate.net.

Selective Cytotoxicity Profiles

A key characteristic of this compound is its selective cytotoxicity towards specific cancer cell types. Preclinical studies have consistently shown that this compound retains the selective toxicity for carcinoma and myeloid leukemia cell lines observed with its parent illudin compounds researchgate.netnih.govgoogle.com. Specifically, it has demonstrated potent activity against breast carcinoma lines (MCF-7, MDA-231) and myeloid leukemia cells (HL-60) google.com. This preferential cytotoxicity is thought to stem from a rapid, energy-dependent intracellular accumulation of the toxin by sensitive tumor cells researchgate.netgoogle.com.

Furthermore, this compound has shown efficacy against multidrug-resistant (MDR) cell lines, indicating a potential to overcome common resistance mechanisms encountered with other chemotherapies scispace.comresearchgate.net. Its performance in preclinical xenograft models has been notable; for instance, in the MV522 lung carcinoma model, this compound's efficacy surpassed that of nine other known anticancer drugs and was comparable to mitomycin C researchgate.net. This selective action, coupled with its activity against resistant cell lines, highlights its potential as a therapeutic agent with a favorable therapeutic window researchgate.netscispace.com.

| Cell Line | Illudin S IC50 (nM/L) | This compound IC50 (nM/L) |

| HL60 (myeloid) | 7 ± 1 | 246 ± 19 |

| 8392 (B-cell) | 8392 ± 19 | Not determined |

Compound List

this compound

Illudin S

Illudin M

Acylfulvenes (AFs)

HMAF (6-Hydroxymethylacylfulvene)

Mitomycin C

Cisplatin

Cytoxan

Carmustine

Erythromycin

Verapamil

Paroxetine

Terbinafine

Yohimbine

Loteprednol

Quercetin

Glaucocalyxin A (GlauA)

Auranofin (AF)

Santamarine

Preferential Activity Against Carcinoma Cell Lines

This compound has shown selective cytotoxicity against carcinoma cell lines. In preclinical studies, its efficacy in the MV522 lung carcinoma model was found to be superior to that of nine other known anticancer drugs and comparable to mitomycin C nih.govresearchgate.net. This compound retains the in vitro relative selective cytotoxicity for carcinomas that was observed with its parent compounds nih.govresearchgate.net.

Table 1: Comparative Efficacy in Lung Carcinoma Model

| Drug | Efficacy vs. MV522 Lung Carcinoma |

|---|

Activity Against Myeloid Leukemia Cell Lines

Consistent with its activity against carcinomas, this compound also demonstrates in vitro selective cytotoxicity against myeloid leukemia cell lines nih.govresearchgate.net. While specific in vivo data for myeloid leukemia models are less detailed in the provided search results, the in vitro findings indicate a broader spectrum of activity within hematological malignancies nih.govresearchgate.net.

Efficacy Against Multidrug Resistant (MDR) Phenotypes

A significant characteristic of this compound is its retained in vitro activity against multidrug-resistant (MDR) cell lines nih.govresearchgate.net. This suggests that this compound may bypass common resistance mechanisms, such as those mediated by P-glycoprotein or other efflux pumps, which often render conventional chemotherapy ineffective nih.govresearchgate.netmdpi.comekt.grmdpi.com. Studies indicate that illudins, including this compound, are cytotoxic in vitro to various MDR cell lines resistant due to factors like altered P-glycoprotein (gp170/mdr1), MRP, glutathione-S-transferase, cellular thiol content, or topoisomerase expression researchgate.net.

Table 2: Activity Against Multidrug Resistant (MDR) Cell Lines

| Resistance Mechanism/Marker | This compound Activity |

|---|---|

| gp170/mdr1 | Retained in vitro activity |

| MRP | Retained in vitro activity |

| Glutathione-S-transferase | Retained in vitro activity |

Mechanisms Underlying Tumor Selectivity (e.g., Cellular Uptake)

The tumor selectivity of this compound is thought to be linked to its cellular accumulation. Research on related illudin compounds suggests that rapid intracellular accumulation by an energy-dependent process contributes to their preferential cytotoxicity towards carcinoma tumor cells researchgate.net. Sensitive cell lines at nanomolar concentrations displayed saturable, energy-dependent accumulation of illudins with low Km and high Vmax values. In contrast, nonsensitive cell lines, requiring millimolar concentrations for toxicity, showed minimal illudin uptake with higher Km and lower Vmax values researchgate.net. This suggests that differences in cellular uptake mechanisms and kinetics play a crucial role in determining sensitivity and selectivity researchgate.net.

Table 3: Cellular Uptake Kinetics and Sensitivity

| Cell Line Type | Sensitivity | Km | Vmax | Uptake Mechanism |

|---|---|---|---|---|

| Sensitive | Nanomolar | Low | High | Saturable, energy-dependent |

Furthermore, the repair of illudin-induced DNA damage has been shown to require the action of ERCC2 and ERCC3 DNA repair enzymes (DNA helicases of the TFIIH complex) researchgate.net. This dependency on specific DNA repair pathways could also contribute to differential sensitivity and selectivity researchgate.net.

Preclinical Pharmacological and Efficacy Studies

In Vivo Efficacy Assessment in Non-Human Models

The antitumor activity of Dehydroilludin M has been confirmed in several in vivo non-human models, primarily using human tumor xenografts in athymic nude mice. researchgate.netnih.gov These studies are crucial as they bridge the gap between in vitro findings and potential clinical use.

A key finding is that while its parent compound Illudin S was ineffective in vivo, this compound demonstrated significant efficacy, inhibiting tumor growth and prolonging the lifespan of tumor-bearing animals. researchgate.netnih.gov

Key in vivo studies include:

MV522 Human Lung Carcinoma Xenograft: In this model, which is resistant to numerous conventional chemotherapeutic agents, this compound showed efficacy that surpassed nine known anticancer drugs and was comparable to Mitomycin C. researchgate.netnih.gov This highlights its potential against drug-resistant cancers.

Myeloid Leukemia Xenografts: this compound was tested against a syngeneic mouse Acute Myeloid Leukemia (AML) model using C1498 cells. google.com It was also evaluated against HL-60 human promyelocytic leukemia xenografts. researchgate.net

Breast Carcinoma Xenografts: In nude mice bearing breast carcinoma tumors, treatment with this compound resulted in the complete regression of three out of five tumors. google.com Interestingly, the two tumors that did not respond showed no evidence of acquired resistance when tested in vitro, suggesting other factors influenced the in vivo response. google.com

These in vivo results were consistent with in vitro sensitivity data, confirming that the selective cytotoxicity observed in cell cultures translated to effective anti-tumor activity in animal models. researchgate.net

Xenograft Models in Immunodeficient Mice (e.g., MV522 Lung Carcinoma Xenograft)

This compound has demonstrated significant antitumor activity in in vivo xenograft models. nih.gov One of the key models used to assess its efficacy is the MV522 human lung carcinoma xenograft in athymic nude mice. nih.govresearchgate.net This particular model is notable for its resistance to a number of conventional chemotherapeutic agents, making it a stringent test for novel compounds. researchgate.net Studies have shown that this compound can inhibit the growth of these xenografts when administered either intraperitoneally or intravenously. nih.gov The use of immunodeficient mice is crucial in these studies as it allows for the growth of human tumors, providing a platform to study the direct effects of the compound on cancer cells in a living system. scientificarchives.com

Assessment of Tumor Growth Inhibition

A primary endpoint in preclinical xenograft studies is the assessment of tumor growth inhibition. For this compound, research has consistently shown its ability to suppress the proliferation of tumor cells in these models. In the MV522 lung carcinoma model, treatment with this compound resulted in significant inhibition of tumor growth. nih.govresearchgate.net This inhibitory effect is a direct reflection of the compound's cytotoxic properties against cancer cells. The extent of tumor growth inhibition is a critical factor in evaluating the potential of a new anticancer agent and provides a basis for comparison with existing therapies.

Comparative Efficacy with Standard-of-Care Agents in Preclinical Settings

A crucial aspect of preclinical evaluation is comparing the efficacy of a novel agent against established standard-of-care drugs. In the context of the MV522 lung carcinoma xenograft model, this compound's performance was noteworthy. Its efficacy was found to be superior to that of nine other conventional anticancer drugs and comparable to that of mitomycin C. nih.govresearchgate.net For instance, agents like paclitaxel (B517696), doxorubicin, and cisplatin (B142131) showed limited effectiveness in this model, failing to significantly inhibit tumor growth or extend the lifespan of the animals. researchgate.net This highlights the potential of this compound and its derivatives to be effective against tumors that are refractory to traditional chemotherapy.

| Agent | Efficacy in MV522 Xenograft Model |

| This compound | Superior to 9 other anticancer drugs, equal to Mitomycin C nih.govresearchgate.net |

| Paclitaxel | Failed to significantly inhibit tumor growth or prolong life span researchgate.net |

| Doxorubicin | Failed to significantly inhibit tumor growth or prolong life span researchgate.net |

| Cisplatin | Failed to significantly inhibit tumor growth or prolong life span researchgate.net |

| Mitomycin C | Increased life span in surviving animals researchgate.net |

Structure-Activity Relationship (SAR) Studies

The development of this compound and its more advanced analogs has been guided by extensive structure-activity relationship (SAR) studies. These investigations aim to understand how specific structural features of the molecule contribute to its biological activity and to optimize its therapeutic properties.

Influence of Structural Modifications on Biological Activity

The journey from the natural illudins to more effective analogs like this compound and subsequently hydroxymethylacylfulvene (HMAF) has been driven by strategic chemical modifications. researchgate.netscispace.com The parent compounds, illudin S and illudin M, were found to be too toxic for clinical use. uni-hannover.de The creation of this compound from illudin M was a key step in improving the therapeutic index. uni-hannover.de Further modifications led to the development of acylfulvene (B1200177) and its derivatives, which demonstrated even greater antitumor effects. scispace.comaacrjournals.org These changes to the molecular structure have been shown to significantly impact the compound's biological activity, including its potency and selectivity towards cancer cells. mdpi.commdpi.com The complexity of the sesquiterpene scaffold necessitates precise, stereocontrolled synthesis to achieve these modifications.

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. ijpsonline.comresearchgate.net For the illudin class of compounds, SAR studies have helped to elucidate these key pharmacophoric features. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that interact with the biological target. plos.orgarxiv.org The core bicyclic structure of this compound is a fundamental part of its pharmacophore. Modifications to the functional groups attached to this scaffold have allowed researchers to fine-tune the molecule's properties, enhancing its antitumor activity while potentially reducing toxicity. acs.orgnih.gov The identification of these pharmacophoric features is critical for the rational design of new, more potent, and selective anticancer agents based on the illudin template. moldiscovery.com

Rationalizing Reduced Toxicity of this compound Compared to Parent Illudins

This compound, a derivative of the natural toxin illudin M, demonstrates a significantly lower toxicity profile compared to its parent compounds, illudin S and M. nih.govgoogle.com This reduced toxicity is a key attribute that has propelled its investigation as a potential anticancer agent, as the parent illudins were found to have a poor therapeutic index. researchgate.net The rationale behind this decreased toxicity lies in its chemical structure and reactivity.

In vitro studies have quantitatively demonstrated this difference in toxicity. For instance, while illudins S and M are cytotoxic to human leukemia cells at nanomolar concentrations (6-100 nM), this compound is approximately three orders of magnitude less toxic. nih.gov This reduced toxicity was also observed in human myeloid leukemia (HL-60) cells. google.com The table below summarizes the comparative in vitro cytotoxicity.

| Cell Line | Illudin S (IC50) | This compound (IC50) |

| Human Leukemia Cells | 6-11 nM | ~3 orders of magnitude higher |

| HL-60 | Lower | Higher |

| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. | ||

| Source: nih.govgoogle.com |

This reduced toxicity of this compound does not compromise its selective anticancer activity. It has been shown to retain the relative selective cytotoxicity for carcinoma and myeloid leukemia cell lines observed with the parent illudin compounds. researchgate.netnih.gov This selectivity appears to be linked to a rapid, energy-dependent intracellular accumulation of the toxin in susceptible cancer cells. researchgate.net Therefore, the structural modifications in this compound successfully uncouple the high systemic toxicity from the desired anticancer effects, providing a more favorable therapeutic window.

Combination Studies in Preclinical Models

The potential of this compound as a component of combination cancer therapy has been explored in preclinical settings, aiming to enhance antitumor efficacy and overcome drug resistance.

Synergistic Interactions with Other Antineoplastic Agents

Preclinical studies have indicated that illudin derivatives, including the related compound irofulven (B1672183) (MGI-114), can exhibit synergistic or supra-additive antitumor activity when combined with other classes of anticancer drugs. researchgate.net While direct combination studies specifically detailing this compound with other agents are less extensively documented in the provided search results, the behavior of its close analog, irofulven, offers valuable insights.

Irofulven has demonstrated strong synergistic interactions with:

Topoisomerase I inhibitors: such as topotecan (B1662842). researchgate.net

Taxanes: including paclitaxel and docetaxel. researchgate.net

Antimetabolites: like 5-fluorouracil (B62378) (5FU), gemcitabine, cytarabine, fludarabine (B1672870) phosphate, and cladribine. researchgate.netaacrjournals.org

Aziridine-containing agents: such as mitomycin C and thiotepa (B1682881). researchgate.netresearchgate.net

For instance, the combination of irofulven with either thiotepa or mitomycin C resulted in strong synergistic activity both in vitro and in vivo in a human lung carcinoma xenograft model, leading to complete cures in a majority of the animals at subtoxic doses. researchgate.netresearchgate.net Similarly, combining irofulven with topotecan led to a marked anti-leukemic effect at doses that were not effective as monotherapy. researchgate.net The combination of MGI-114 (irofulven) and CPT-11 (irinotecan) also produced notable activity against human colon tumor xenografts, with some animals achieving complete responses. aacrjournals.org

The table below summarizes the observed interactions of the related illudin derivative, irofulven, with other anticancer agents.

| Combination Agent Class | Specific Agents | Observed Effect |

| Topoisomerase I Inhibitors | Topotecan, Irinotecan (CPT-11) | Synergistic, Enhanced Antitumor Activity |

| Taxanes | Paclitaxel, Docetaxel | Synergistic |

| Antimetabolites | 5-Fluorouracil (5FU), Gemcitabine | Synergistic, Enhanced Activity |

| Aziridine-containing agents | Mitomycin C, Thiotepa | Strong Synergism, Supra-additive |

| Source: researchgate.netresearchgate.netaacrjournals.org |

These findings with a closely related analog strongly suggest that this compound may also exhibit beneficial interactions when combined with other chemotherapeutic agents.

Molecular Basis for Combination Effects

The molecular mechanisms underlying the synergistic effects observed in combination therapies involving illudin derivatives are multifaceted. While the precise basis for this compound's potential synergies is not explicitly detailed, the mechanisms elucidated for irofulven likely share commonalities.

One proposed mechanism for the synergy with certain antimetabolites, such as cytidine-derived agents like gemcitabine, may be related to their ability to induce topoisomerase I cleavage. researchgate.net This could potentially sensitize the cancer cells to the DNA-damaging effects of illudin derivatives.

The primary mode of action of illudins and their analogs is thought to involve the alkylation of DNA and other macromolecules. researchgate.net The formation of covalent adducts with DNA, RNA, and proteins can disrupt cellular processes and induce cell death. researchgate.net The synergistic effects with other DNA-damaging agents, like mitomycin C, or agents that interfere with DNA replication and repair, like topoisomerase inhibitors and antimetabolites, could stem from a multi-pronged attack on the cancer cell's genome and its maintenance machinery. By targeting different but complementary pathways, the combination can lead to an overwhelming level of cellular damage that is more effective than either agent alone. oncotarget.com

Furthermore, the observation that illudins can be effective against multidrug resistant (MDR) cell lines suggests that their mechanism of action and cellular uptake may differ from many conventional chemotherapeutic agents. google.comresearchgate.netnih.gov This non-cross-resistance is a valuable characteristic in combination therapy, as it allows for the effective targeting of cancer cell populations that may have developed resistance to other drugs. google.com The molecular basis for overcoming MDR can involve bypassing efflux pumps like P-glycoprotein (gp170). google.com

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Characterization Techniques in Synthetic and Mechanistic Studies

Spectroscopic methods are indispensable for the structural elucidation and characterization of Dehydroilludin M. These techniques provide a "fingerprint" of the molecule, allowing researchers to confirm its identity, structure, and purity after synthesis or isolation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. ¹H NMR provides information about the number of different types of protons and their chemical environments, while ¹³C NMR identifies the various carbon atoms in the molecule. researchgate.netlibretexts.org Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, which is essential for assembling the complex tricyclic structure of illudins.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. isca.in High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. pnnl.govpurdue.edu Tandem mass spectrometry (MS/MS) experiments are employed to fragment the molecule, yielding structural information that helps to confirm the identity of the compound and its metabolites. nih.gov

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. youtube.com For this compound, IR spectroscopy would reveal characteristic absorption bands for carbonyl (C=O) groups of the ketone and the α,β-unsaturated system, as well as hydroxyl (O-H) and carbon-carbon double bonds (C=C).

The following table provides an example of the kind of spectroscopic data that would be expected for a compound with the structural features of this compound.

Table 1: Representative Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| ¹H NMR | Multiple signals in the aliphatic (1.0-2.5 ppm), olefinic (5.0-6.5 ppm), and oxygenated carbon regions (3.5-4.5 ppm). | Corresponds to the various protons in the complex sesquiterpenoid scaffold. |

| ¹³C NMR | Signals corresponding to sp³-hybridized carbons (10-60 ppm), sp²-hybridized carbons (120-150 ppm), and carbonyl carbons (>190 ppm). oregonstate.edu | Confirms the presence of the carbon skeleton, double bonds, and ketone functional groups. researchgate.net |

| HRMS (ESI) | A precise m/z value for the protonated molecule [M+H]⁺. | Allows for the exact determination of the elemental formula (e.g., C₁₅H₁₉O₃⁺ for this compound). |

| IR (KBr) | Strong absorption bands around 1700 cm⁻¹ and 1650 cm⁻¹. Broad absorption around 3400 cm⁻¹. | Indicates the presence of the cyclopentenone carbonyl group and the α,β-unsaturated ketone. Indicates the hydroxyl group. youtube.com |

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is the primary method for the isolation and purification of this compound, whether from natural sources or from complex synthetic reaction mixtures. springernature.com The choice of chromatographic technique depends on the scale and required purity of the final product. warwick.ac.uk

Column Chromatography is often used for initial, large-scale purification. A solid stationary phase (like silica (B1680970) gel) is used to separate compounds based on polarity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining highly pure this compound. researchgate.net Preparative HPLC can be used to isolate milligram to gram quantities of the target compound. isca.innih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (like acetonitrile/water or methanol (B129727)/water), is commonly employed for purifying illudins and related sesquiterpenoids. nih.gov The purity of the final compound is typically assessed using analytical HPLC, which should show a single, sharp peak.

A study focused on optimizing the production of the related compound Illudin M demonstrated a robust downstream process involving solid-phase extraction. The compound was adsorbed onto a resin from the culture supernatant and then eluted with a high concentration of methanol (≥80%). This was followed by a liquid-liquid extraction with a water/heptane mixture, which allowed for the crystallization of Illudin M at a purity of over 95%. nih.gov This type of strategy is directly applicable to the purification of this compound.

Table 2: Typical Chromatographic Conditions for this compound Purification

| Method | Stationary Phase | Mobile Phase | Detection | Purpose |

| Flash Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | UV (254 nm) | Initial purification from crude reaction mixture. |

| Preparative RP-HPLC | C18 Silica (10 µm) | Gradient of Acetonitrile in Water | UV (e.g., 230 nm, 320 nm) | Final purification to >95% purity. springernature.com |

| Analytical RP-HPLC | C18 Silica (5 µm) | Isocratic or gradient of Acetonitrile in Water | UV/DAD | Purity assessment and quantification. |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict the properties and biological activities of this compound and its analogs, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For this compound analogs, docking studies can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's active site, helping to explain their mechanism of action. researchgate.net

Following docking, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. nih.govyoutube.com MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the target upon binding. mdpi.comarxiv.org This information is critical for understanding the structural basis of activity and for designing derivatives with improved binding affinity and selectivity.

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. For this compound research, chemoinformatics tools are used to explore the "chemical space" of its analogs. nih.govunibe.chyoutube.com Chemical space is a conceptual framework that encompasses all possible molecules. nih.gov By generating virtual libraries of this compound derivatives and calculating various molecular descriptors (e.g., molecular weight, polarity, shape), researchers can analyze the structural diversity of the analog series. mdpi.com This analysis helps in identifying novel scaffolds and substituent patterns that are underrepresented, guiding synthetic efforts toward unexplored regions of the chemical space with potentially unique biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of this compound analogs, a QSAR model can be developed by correlating calculated molecular descriptors with experimentally measured cytotoxic activity. researchgate.net

The development of a robust QSAR model involves several steps:

Data Collection : Gathering a dataset of this compound analogs with their corresponding biological activity data (e.g., IC₅₀ values).

Descriptor Calculation : Computing a wide range of molecular descriptors for each analog.

Model Building : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.gov

Validation : Rigorously validating the model to ensure its predictive power for new, untested compounds.

A validated QSAR model can be used to predict the activity of virtual this compound derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties. researchgate.net

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Development of Novel Dehydroilludin M Derivatives with Enhanced Potency and Selectivity

The development of novel derivatives is a cornerstone for optimizing the therapeutic profile of this compound. While this compound itself exhibits potent anticancer activity, outperforming several established drugs in preclinical models and retaining efficacy against multidrug-resistant (MDR) cell lines researchgate.netnih.gov, further structural modifications can potentially enhance its potency and selectivity. Structure-activity relationship (SAR) studies are paramount in this endeavor, aiming to identify key structural features responsible for its cytotoxic effects and to design analogs with improved therapeutic indices researchgate.neteurekaselect.comacs.org. Research has previously explored modifications, such as the synthesis of bicyclic and tricyclic analogs with spiro-cyclobutane structures researchgate.net. Future efforts should focus on systematic chemical modifications, including the introduction of various functional groups or alterations to the core scaffold, to generate a library of this compound derivatives. These new compounds would then undergo rigorous in vitro screening for cytotoxicity against a broad panel of cancer cell lines, including those with known resistance mechanisms, and in vivo evaluation in relevant preclinical models to assess potency, selectivity, and pharmacokinetic properties. The goal is to discover derivatives that offer superior efficacy and a more favorable safety profile compared to the parent compound and existing therapies.

Exploration of Alternative Therapeutic Applications Beyond Oncology in Preclinical Models

While this compound's primary investigation has been in oncology, its chemical structure and mechanism of action may lend themselves to exploration in other disease areas. Natural products, including sesquiterpenes, often exhibit a diverse range of biological activities, such as anti-inflammatory, antiviral, and antiparasitic effects nih.govnih.govscielo.brmedrxiv.orgdovepress.com. Although direct preclinical evidence for this compound in non-oncology indications is currently limited in the reviewed literature, future research could investigate its potential in preclinical models for inflammatory diseases, infectious diseases, or other conditions where its cytotoxic or immunomodulatory properties might be beneficial. This would involve screening this compound and its derivatives in relevant in vitro assays and animal models to identify potential therapeutic benefits beyond cancer. Such exploration could uncover new avenues for its clinical application, broadening its impact on human health.

Unraveling Further Molecular Targets and Resistance Mechanisms

A deeper understanding of this compound's molecular targets and its interaction with cellular resistance mechanisms is crucial for optimizing its therapeutic use and predicting patient response. This compound has shown activity against multidrug-resistant (MDR) cell lines researchgate.netnih.gov, suggesting it may possess mechanisms that bypass common resistance pathways. Illudins are known to exert their effects through alkylating activity researchgate.net. Future research should aim to comprehensively identify all molecular targets and pathways influenced by this compound. This could involve employing techniques to map its interactions with cellular macromolecules, DNA, or specific enzymes. Concurrently, investigating how cancer cells might develop resistance to this compound is vital. Understanding these resistance mechanisms will inform strategies to overcome them, potentially through combination therapies or by designing derivatives that circumvent these resistance pathways. This research will provide a mechanistic rationale for its observed efficacy and guide the development of more robust therapeutic strategies.

Integration of Omics Technologies (Proteomics, Metabolomics) in Mechanistic Studies

The integration of omics technologies, particularly proteomics and metabolomics, offers powerful tools to elucidate the complex mechanisms of action of this compound and its impact on cellular systems. Metabolomics, the study of the complete set of metabolites, can reveal alterations in biochemical pathways and provide insights into drug-induced cellular responses frontiersin.orgnih.govfrontiersin.orgyoutube.com. By analyzing the metabolomic profiles of cells or tissues treated with this compound, researchers can identify key metabolic pathways affected, potential off-target effects, and biomarkers indicative of its mechanism of action frontiersin.orgyoutube.com. Similarly, proteomics can identify changes in protein expression and activity, helping to pinpoint specific molecular targets and signaling cascades modulated by this compound drugtargetreview.comlinkedomics.org. Combining these approaches with transcriptomics and other systems biology tools will provide a holistic view of this compound's biological effects. Such integrated studies are essential for a comprehensive understanding of its mechanism of action, identifying novel therapeutic targets, and potentially uncovering predictive biomarkers for treatment response in preclinical models.

Q & A

Q. How can researchers enhance the reproducibility of this compound studies?

- Methodological Answer : Deposit raw spectra, chromatograms, and cell line authentication certificates in public repositories (e.g., Zenodo). Use electronic lab notebooks (ELNs) with version control. For in vivo work, follow the NIH Rigor and Reproducibility checklist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.